1-azido-2-chloro-4-methylbenzene
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Overview
Description
1-azido-2-chloro-4-methylbenzene is an organic compound with the molecular formula C₇H₆ClN₃ It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by an azido group (N₃), a chlorine atom (Cl), and a methyl group (CH₃), respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-2-chloro-4-methylbenzene can be synthesized through a multi-step process involving the following key steps:
Nitration: The starting material, 2-chloro-4-methyltoluene, undergoes nitration to introduce a nitro group at the 1-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Azidation: Finally, the diazonium salt is reacted with sodium azide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-azido-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Cycloaddition: Formation of triazole derivatives.
Reduction: Formation of 1-amino-2-chloro-4-methylbenzene.
Scientific Research Applications
1-azido-2-chloro-4-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: Employed in the preparation of functional materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
Mechanism of Action
The mechanism of action of 1-azido-2-chloro-4-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring by stabilizing the transition state. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the electron-donating effects of the methyl group.
Comparison with Similar Compounds
1-azido-2-chloro-4-methylbenzene can be compared with other azido-substituted benzene derivatives:
1-azido-4-chlorobenzene: Lacks the methyl group, resulting in different reactivity and applications.
1-azido-2-methylbenzene: Lacks the chlorine atom, affecting its electron density and reactivity.
1-azido-4-methylbenzene: Lacks the chlorine atom, leading to different chemical behavior.
The presence of both chlorine and methyl groups in this compound makes it unique in terms of its electronic properties and reactivity, offering distinct advantages in specific applications.
Properties
CAS No. |
136672-34-9 |
---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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